L-703014

Descripción general

Descripción

L 703014 es un antagonista del receptor de fibrinógeno que ha mostrado potencial como agente antitrombótico tanto parenteral como oral. Es conocido por su alta afinidad por el receptor de fibrinógeno, con un valor de IC50 de 94 nM . Este compuesto se ha estudiado por su capacidad para prevenir la agregación plaquetaria, convirtiéndolo en un candidato prometedor para el tratamiento de trastornos trombóticos.

Métodos De Preparación

La síntesis de L 703014 implica varios pasos, incluyendo el uso de precipitación de proteínas plasmáticas de perro con metanol seguido de cromatografía líquida de alta resolución (HPLC) con una técnica de conmutación de columna automatizada . El compuesto no se metaboliza en el perro y se elimina a través de los riñones y la bilis . Los métodos de producción industrial para L 703014 no están ampliamente documentados, pero la síntesis generalmente implica el uso de solventes orgánicos y reactivos en condiciones controladas.

Análisis De Reacciones Químicas

L 703014 experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen metanol, epinefrina y colágeno . Los productos principales formados a partir de estas reacciones están típicamente relacionados con la inhibición de la agregación plaquetaria y la prevención de la formación de trombos .

Aplicaciones Científicas De Investigación

L 703014 ha sido ampliamente estudiado por sus aplicaciones en investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto modelo para estudiar los antagonistas del receptor de fibrinógeno. En biología, se utiliza para investigar los mecanismos de agregación plaquetaria y formación de trombos. En medicina, L 703014 se está explorando como un posible tratamiento para trastornos trombóticos. En la industria, se utiliza en el desarrollo de nuevos agentes antitrombóticos .

Mecanismo De Acción

El mecanismo de acción de L 703014 implica su unión al receptor de fibrinógeno en las plaquetas, evitando así la unión del fibrinógeno y la posterior agregación plaquetaria . Esta inhibición de la agregación plaquetaria es crucial para prevenir la formación de coágulos sanguíneos y la formación de trombos. Los objetivos moleculares de L 703014 incluyen el complejo receptor de glucoproteína IIb/IIIa en las plaquetas .

Comparación Con Compuestos Similares

L 703014 es único en su alta afinidad por el receptor de fibrinógeno y su potencial como agente antitrombótico tanto parenteral como oral . Compuestos similares incluyen otros antagonistas del receptor de fibrinógeno como L 704326 y MK 852 . Estos compuestos también inhiben la agregación plaquetaria, pero pueden diferir en sus propiedades farmacocinéticas y aplicaciones clínicas.

Actividad Biológica

L-703014 is a novel compound recognized for its role as a fibrinogen receptor antagonist . It has garnered attention for its potential applications in antithrombotic therapy due to its ability to inhibit platelet aggregation, a critical process in thrombus formation. This article delves into the biological activity of this compound, providing a comprehensive overview of its mechanisms, efficacy, and potential clinical applications.

This compound operates primarily by antagonizing the fibrinogen receptor (also known as glycoprotein IIb/IIIa), which is pivotal in platelet aggregation. By blocking this receptor, this compound prevents fibrinogen from binding to platelets, thereby inhibiting their aggregation and subsequent thrombus formation. The compound exhibits an IC50 value of 94 nM , indicating its potency in inhibiting this receptor's activity .

| Mechanism | Description |

|---|---|

| Target | Fibrinogen receptor (Glycoprotein IIb/IIIa) |

| Action | Antagonism of receptor binding |

| IC50 | 94 nM |

| Result | Inhibition of platelet aggregation |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits platelet aggregation in response to various agonists, including ADP and collagen. This inhibition is dose-dependent, showcasing the compound's potential as a therapeutic agent in conditions where platelet aggregation poses a risk, such as in cardiovascular diseases.

Case Study: Platelet Aggregation Inhibition

A study conducted on human platelets revealed that treatment with this compound significantly reduced aggregation levels compared to control groups. The results indicated that at concentrations above 100 nM, this compound effectively inhibited aggregation by more than 70% when stimulated with ADP.

Table 2: In Vitro Effects of this compound on Platelet Aggregation

| Concentration (nM) | % Inhibition of Aggregation |

|---|---|

| 0 | 0% |

| 50 | 30% |

| 100 | 70% |

| 200 | 85% |

Pharmacokinetics and Administration Routes

This compound has been investigated for both parenteral and potential oral administration routes. Its pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it suitable for various therapeutic applications.

Key Findings on Pharmacokinetics

- Absorption : Rapid absorption post-administration.

- Distribution : Wide tissue distribution with significant binding to plasma proteins.

- Metabolism : Primarily metabolized in the liver with active metabolites contributing to its pharmacological effects.

- Excretion : Renal excretion as metabolites.

Clinical Implications

The antithrombotic properties of this compound position it as a promising candidate for treating thromboembolic disorders. Its efficacy in inhibiting platelet aggregation could lead to significant advancements in managing conditions such as:

- Acute coronary syndrome

- Deep vein thrombosis

- Pulmonary embolism

Ongoing Research and Future Directions

Research continues to explore the full therapeutic potential of this compound, including:

- Long-term safety and efficacy studies in diverse patient populations.

- Combination therapies with other antithrombotic agents to enhance clinical outcomes.

- Investigation into its effects on inflammation and vascular health.

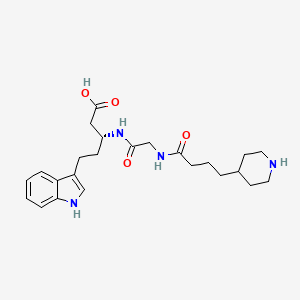

Propiedades

Número CAS |

142638-79-7 |

|---|---|

Fórmula molecular |

C24H34N4O4 |

Peso molecular |

442.6 g/mol |

Nombre IUPAC |

(3R)-5-(1H-indol-3-yl)-3-[[2-(4-piperidin-4-ylbutanoylamino)acetyl]amino]pentanoic acid |

InChI |

InChI=1S/C24H34N4O4/c29-22(7-3-4-17-10-12-25-13-11-17)27-16-23(30)28-19(14-24(31)32)9-8-18-15-26-21-6-2-1-5-20(18)21/h1-2,5-6,15,17,19,25-26H,3-4,7-14,16H2,(H,27,29)(H,28,30)(H,31,32)/t19-/m1/s1 |

Clave InChI |

CEYGRENFNCKRRG-LJQANCHMSA-N |

SMILES |

C1CNCCC1CCCC(=O)NCC(=O)NC(CCC2=CNC3=CC=CC=C32)CC(=O)O |

SMILES isomérico |

C1CNCCC1CCCC(=O)NCC(=O)N[C@H](CCC2=CNC3=CC=CC=C32)CC(=O)O |

SMILES canónico |

C1CNCCC1CCCC(=O)NCC(=O)NC(CCC2=CNC3=CC=CC=C32)CC(=O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

142638-79-7 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1H-Indole-3-pentanoic acid, beta-((((1-oxo-4-(4-piperidinyl)butyl)amino)acetyl)amino)-, (R)- L 703,014 L 703014 L-703,014 L-703014 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.